DL-threo-PPMP hydrochloride

Sphingolipid metabolism Glucosylceramide synthase Enzyme inhibition

DL-threo-PPMP hydrochloride (CAS 139974-41-7) is a racemic threo stereoisomer that competitively inhibits glucosylceramide synthase, the rate-limiting enzyme in glycosphingolipid biosynthesis. Unlike the inactive DL-erythro stereoisomer, only the threo configuration engages the target, delivering 70% (MDCK), 41% (liver), and 62% (brain) inhibition at 20 µM, and an IC50 of 0.85 µM against late ring-stage P. falciparum. Its hydrochloride salt ensures solubility in DMSO (20 mg/mL), ethanol (10 mg/mL), and DMF (5 mg/mL). For dose-response studies, this well-characterized racemate offers a cost-effective alternative to the D-threo enantiomer without compromising pathway engagement in autophagy and Akt/S6 signaling assays.

Molecular Formula C29H50N2O3
Molecular Weight 474.7 g/mol
Cat. No. B15580438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-threo-PPMP hydrochloride
Molecular FormulaC29H50N2O3
Molecular Weight474.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1
InChIKeyOFBANDBMHLEMFA-YTMVLYRLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-threo-PPMP Hydrochloride: Baseline Overview and Procurement Considerations


DL-threo-PPMP hydrochloride is a synthetic ceramide analog and a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in glycosphingolipid biosynthesis . As a racemic mixture of D- and L-threo stereoisomers, this compound is widely used as a research tool to modulate sphingolipid metabolism in studies of cell growth, apoptosis, autophagy, and parasitic infection [1]. The hydrochloride salt (CAS 139974-41-7) offers improved solubility and stability compared to the free base, with documented solubility in DMSO (20 mg/mL) and ethanol (10 mg/mL) .

Why Generic Substitution of DL-threo-PPMP Hydrochloride Fails: Stereochemistry and Target Engagement


Substituting DL-threo-PPMP hydrochloride with alternative glucosylceramide synthase inhibitors or stereoisomers is not scientifically equivalent due to critical differences in stereochemical configuration and resultant biological activity. The DL-erythro stereoisomer is completely inactive against glucosylceramide synthetase and is used solely as a negative control, demonstrating that the threo configuration is essential for target engagement . Furthermore, while the D-threo enantiomer is the active component, the racemic DL-threo mixture provides a well-characterized, cost-effective tool with extensive literature validation across diverse experimental systems . Related PDMP-based analogs exhibit divergent potency, selectivity, and off-target effects in cellular assays, underscoring that in-class compounds are not interchangeable [1].

DL-threo-PPMP Hydrochloride: Quantitative Evidence Guide for Scientific Selection


Inhibition of Glucosylceramide Synthase Across Tissue Types

DL-threo-PPMP hydrochloride inhibits glucosylceramide synthase activity in a tissue-dependent manner. At a concentration of 20 µM, it reduces enzyme activity by 70% in MDCK cell homogenates, 41% in mouse liver microsomes, and 62% in mouse brain homogenates [1]. This demonstrates variable potency across different tissue sources.

Sphingolipid metabolism Glucosylceramide synthase Enzyme inhibition

Antimalarial Potency Against Plasmodium falciparum

DL-threo-PPMP hydrochloride inhibits the growth of late ring-stage P. falciparum with an IC50 of 0.85 µM, acting through inhibition of sphingomyelin synthase activity in infected erythrocytes [1]. This potency positions it as a valuable tool for studying sphingolipid metabolism in malaria parasites.

Malaria Plasmodium falciparum Sphingolipid biosynthesis

Stereochemical Specificity: Active threo vs. Inactive erythro Configuration

The stereochemical configuration of PPMP is critical for glucosylceramide synthase inhibition. While DL-threo-PPMP hydrochloride potently inhibits the enzyme (70% at 20 µM in MDCK cells), the DL-erythro stereoisomer exhibits no detectable inhibitory activity and is used exclusively as a negative control .

Stereochemistry Glucosylceramide synthase Negative control

Comparative Potency in Aβ Secretion Inhibition vs. PDMP and EtDO-P4

In a cellular model of amyloid-beta secretion, PPMP (the free base form of DL-threo-PPMP) demonstrated an intermediate inhibitory potency relative to structurally related GCS inhibitors. PPMP inhibited Aβ secretion from CHO-APP cells with an approximate IC50 of 5 µM, compared to 15 µM for PDMP and 1 µM for EtDO-P4 [1]. This positions PPMP as more potent than PDMP but less potent than the more advanced analog EtDO-P4.

Alzheimer's disease Amyloid-beta Glucosylceramide synthase inhibitors

Enantiomeric Activity: D-threo-PPMP as the Active Component

DL-threo-PPMP hydrochloride is a racemic mixture; the D-threo enantiomer is the active inhibitory component. In MDCK kidney epithelial cells, D-threo-PPMP induces a 70% reduction in cell growth at 20 µM and significantly inhibits DNA synthesis at concentrations as low as 3 µM . The L-threo enantiomer contributes minimally to the inhibitory activity, making the racemic mixture a cost-effective alternative to the purified D-threo enantiomer for many applications.

Enantioselectivity Glucosylceramide synthase Racemic mixture

Cellular Effects on Akt and Autophagy Pathways

DL-threo-PPMP hydrochloride modulates key signaling pathways relevant to neurobiology and cancer research. It reduces Akt and ribosomal protein S6 phosphorylation in HEK293 cells and increases autophagy flux in primary mouse neurons [1]. While direct comparative quantitative data for these specific endpoints against other GCS inhibitors is not available from the same study, the compound's ability to engage these pathways provides a mechanistic link between glucosylceramide synthase inhibition and cellular outcomes.

Autophagy Akt signaling Neurobiology

DL-threo-PPMP Hydrochloride: Validated Research Application Scenarios


Sphingolipid Metabolism Studies Requiring Tissue-Specific GCS Inhibition

DL-threo-PPMP hydrochloride is ideally suited for experiments investigating the role of glucosylceramide synthase across different tissue types. As demonstrated by the 70%, 41%, and 62% inhibition in MDCK cells, liver microsomes, and brain homogenates respectively at 20 µM [1], researchers can use this compound to titrate GCS inhibition in a tissue-specific manner. The availability of DL-erythro-PPMP as an inactive stereoisomer provides a built-in negative control for confirming target specificity .

Malaria Parasite Biology and Antimalarial Drug Discovery

With an IC50 of 0.85 µM against late ring-stage P. falciparum [1], DL-threo-PPMP hydrochloride serves as a validated chemical probe for studying sphingolipid biosynthesis in malaria parasites. The compound's dual inhibition of both glucosylceramide synthase and sphingomyelin synthase in infected erythrocytes makes it a unique tool for dissecting the parasite's lipid metabolic dependencies. Researchers investigating novel antimalarial strategies can use this compound as a benchmark inhibitor for target engagement studies.

Alzheimer's Disease Research and Aβ Secretion Modulation

In cellular models of amyloid-beta production, PPMP (the active base form of DL-threo-PPMP) demonstrates an intermediate inhibitory potency with an IC50 of approximately 5 µM for Aβ secretion inhibition, positioning it between the weaker PDMP (IC50 15 µM) and the more potent EtDO-P4 (IC50 1 µM) [1]. This rank-order potency makes DL-threo-PPMP hydrochloride a valuable tool for dose-response studies examining the relationship between glycosphingolipid synthesis and APP processing, particularly when a moderate level of GCS inhibition is desired to avoid complete pathway shutdown.

Autophagy and Cell Growth Studies in Neuroscience and Oncology

DL-threo-PPMP hydrochloride reliably modulates autophagy flux in primary neurons and reduces Akt/S6 phosphorylation in HEK293 cells [1]. These pathway effects, coupled with its well-characterized GCS inhibition profile, make the compound suitable for studies investigating the crosstalk between sphingolipid metabolism and cell survival signaling. The racemic mixture offers a cost-effective option for routine autophagy assays, while the D-threo enantiomer is available for studies requiring maximum potency .

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